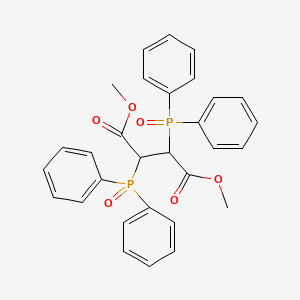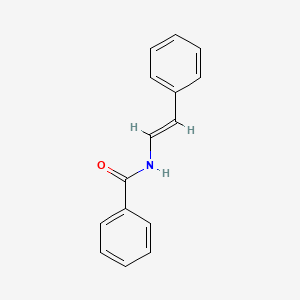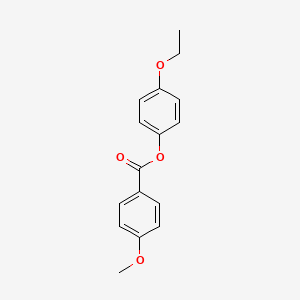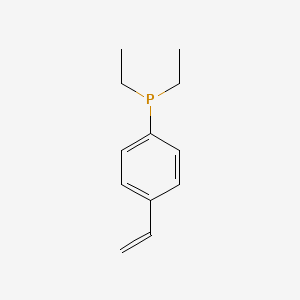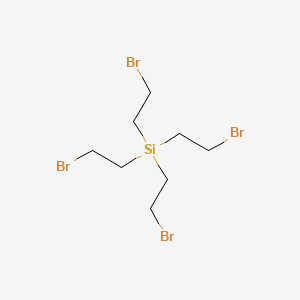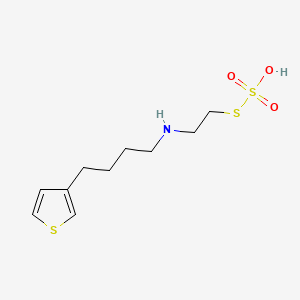
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is a complex organic compound that features a thiol group, an amino group, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of thiourea with an alkyl halide to form a thiol . The thiol group can then be further reacted with an aminoethanethiol under controlled conditions to introduce the amino group. The final step involves the esterification of the thiol group with hydrogen sulfate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol and amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while reduction can yield the corresponding thiol and amine .
Aplicaciones Científicas De Investigación
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: Contains a thiol group but lacks the amino and thienyl groups.
Thioanisole: Contains a thienyl group but lacks the amino and thiol groups.
Cysteamine: Contains an amino and thiol group but lacks the thienyl group.
Uniqueness
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
38920-51-3 |
|---|---|
Fórmula molecular |
C10H17NO3S3 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-[4-(2-sulfosulfanylethylamino)butyl]thiophene |
InChI |
InChI=1S/C10H17NO3S3/c12-17(13,14)16-8-6-11-5-2-1-3-10-4-7-15-9-10/h4,7,9,11H,1-3,5-6,8H2,(H,12,13,14) |
Clave InChI |
LKHJXBUNHXIANF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



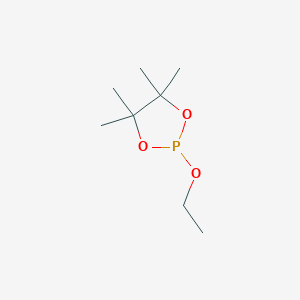
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

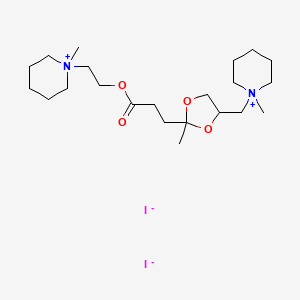
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
